2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid, also known as 2-Benzo[1,3]dioxol-5-yl-butyric acid, is a chemical compound with the molecular formula C11H12O4 . It is related to a class of compounds that have attracted interest due to their potential applications in various fields .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . Further synthesis details can be found in the referenced literature .Scientific Research Applications
Synthesis and Antioxidant Properties
2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has been utilized in the synthesis of compounds with potential antioxidant properties. For instance, in a study by Dovbnya et al. (2022), various nitriles were synthesized and then subjected to acid hydrolysis to produce carboxylic acids, including derivatives of this compound. These compounds exhibited notable antioxidant activity, demonstrating the chemical's potential in synthesizing new antioxidants (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).
Catalytic Oxidation Applications
In another research domain, this compound and its derivatives play a role in catalytic oxidation processes. A study by Iwahama et al. (2000) focused on the oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species. This study underscores the compound's relevance in catalysis and organic synthesis (T. Iwahama, Yasushi Yoshino, Takashi Keitoku, S. Sakaguchi, & Y. Ishii, 2000).
Inhibition of Carboxypeptidase A
The compound has also been studied for its inhibitory effects on enzymes like carboxypeptidase A. Research by Galardy and Kortylewicz (1984) demonstrated that certain derivatives of this compound, such as DL-2-benzyl-3- formylpropanoic acid, serve as competitive inhibitors of carboxypeptidase A, indicating potential applications in enzyme inhibition and pharmaceutical research (R. Galardy & Z. Kortylewicz, 1984).
Applications in Nanofluidic Devices
The compound has been used in the field of nanotechnology, particularly in the development of nanofluidic devices. Ali et al. (2012) explored the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, to demonstrate optical gating in synthetic ion channels. This research highlights the compound's utility in advanced material sciences and nanofluidic applications (Mubarak Ali, Saima Nasir, P. Ramirez, Ishtiaq Ahmed, Q. Nguyen, L. Fruk, S. Mafe, & W. Ensinger, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-8(11(12)13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXXZTVOXTYIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741743 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18798-93-1 |
Source
|
Record name | 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxaindan-5-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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